molecular formula C4H6N4O B13705274 N-Hydroxy-1H-imidazole-4-carboximidamide

N-Hydroxy-1H-imidazole-4-carboximidamide

Cat. No.: B13705274
M. Wt: 126.12 g/mol
InChI Key: VQAHIWBVFLBMRU-UHFFFAOYSA-N
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Description

Contextual Significance of Imidazole (B134444) and N-Hydroxyamidine Scaffolds in Chemical Biology

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of several essential biological molecules, including the amino acid histidine and purines, which are building blocks of DNA and RNA. The amphoteric nature of the imidazole ring, allowing it to act as both a weak acid and a weak base, is crucial for its role in enzyme catalysis and protein structure. researchgate.net Imidazole derivatives have been shown to possess a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.netijpsjournal.com

The N-hydroxyamidine (also known as a hydroxyguanidine) functional group is a key structural motif in a variety of biologically active compounds. It is recognized for its ability to chelate metal ions and to act as a nitric oxide (NO) donor or a bioisostere for a carboxylic acid. This scaffold is present in a number of investigational drugs with diverse therapeutic applications.

The combination of these two scaffolds in a single molecule, as in N-Hydroxy-1H-imidazole-4-carboximidamide, presents an intriguing prospect for the development of novel therapeutic agents. The imidazole core provides a versatile platform for interaction with biological targets, while the N-hydroxyamidine moiety can contribute to the molecule's pharmacokinetic profile and mechanism of action.

Overview of Research Trajectories for this compound and Related Structures

While specific research on this compound is not widely available in peer-reviewed literature, the research trajectories of analogous compounds offer valuable insights into its potential areas of investigation. The synthesis and biological evaluation of imidazole-4-carboxamide derivatives, for instance, have been a subject of interest. nih.gov

Research into related structures has primarily focused on their potential as:

Antimicrobial Agents: A significant body of research has explored the antibacterial and antifungal properties of various imidazole derivatives. nih.gov The mechanism of action often involves the disruption of microbial cell wall synthesis or DNA replication. nih.gov

Anticancer Agents: Numerous studies have investigated the potential of imidazole-containing compounds in cancer therapy. For example, 5-hydroxyimidazole-4-carboxamide has been identified as an antineoplastic agent. nih.gov

Enzyme Inhibitors: The structural features of these compounds make them promising candidates for the development of inhibitors for various enzymes implicated in disease.

The synthesis of such compounds often involves multi-step processes, starting from readily available imidazole precursors. nih.govsemanticscholar.org The characterization of these molecules relies on standard analytical techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR). nih.gov

The following interactive data table summarizes the documented biological activities of various imidazole derivatives, providing a context for the potential therapeutic applications of this compound.

Compound ClassExample CompoundBiological Activity
Imidazole Derivatives2-substituted-4,5-diphenyl-1H-imidazoleAnti-inflammatory
Nitro-imidazole DerivativesMetronidazoleAntibacterial, Antiprotozoal
N-substituted Imidazole DerivativesN-benzyl-2-(1H-imidazol-1-yl)acetamideAntimicrobial
Hydroxy-imidazole Derivatives5-hydroxy-1H-imidazole-4-carboxamideAntineoplastic
Benzimidazole (B57391) DerivativesN-methyl-substituted benzimidazole carboxamidesAntiproliferative, Antibacterial

It is important to reiterate that the data presented above pertains to related imidazole structures, and specific experimental validation for this compound is required to ascertain its biological profile. The lack of extensive research on this specific molecule may suggest its novelty and the untapped potential for future investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxy-1H-imidazole-5-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-4(8-9)3-1-6-2-7-3/h1-2,9H,(H2,5,8)(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAHIWBVFLBMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of N-Hydroxy-1H-imidazole-4-carboximidamide

The preparation of this compound is not extensively documented in dedicated reports. However, a logical synthetic approach can be devised based on established organic chemistry principles. This involves the initial synthesis of a key intermediate, 1H-imidazole-4-carbonitrile, followed by its conversion to the target N-hydroxycarboximidamide.

Nitrile Hydroxylamine (B1172632) Reaction Pathways

The most direct and widely employed method for the synthesis of N-hydroxycarboximidamides (also known as amidoximes) is the reaction of a nitrile with hydroxylamine. This reaction is applicable to a wide range of nitriles and is generally efficient.

The proposed pathway for the synthesis of this compound would involve the following steps:

Synthesis of 1H-imidazole-4-carbonitrile: This precursor can be synthesized via several reported methods. One common route starts from diaminomaleonitrile, which can be converted to 4-cyano-5-imidazole carboxylic acid, followed by decarboxylation to yield 1H-imidazole-4-carbonitrile. researchgate.net

Reaction with Hydroxylamine: The synthesized 1H-imidazole-4-carbonitrile would then be treated with hydroxylamine. The reaction is typically carried out in a suitable solvent, such as an alcohol, and may be performed in the presence of a base to generate free hydroxylamine from its hydrochloride salt. The reaction mechanism involves the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbon of the nitrile group, followed by proton transfer to form the N-hydroxycarboximidamide.

The reaction between nitriles and hydroxylamine has been studied in various solvents, including ionic liquids, to improve efficiency and minimize side products. rsc.org

Table 1: Proposed Reaction Conditions for Nitrile to N-Hydroxycarboximidamide Conversion

ParameterConditionRationale
Starting Material 1H-imidazole-4-carbonitrileKey precursor containing the imidazole (B134444) ring and nitrile group.
Reagent Hydroxylamine hydrochloride and a base (e.g., sodium carbonate) or free hydroxylamineSource of the hydroxylamine nucleophile.
Solvent Ethanol, Methanol, or other polar protic solventsTo dissolve reactants and facilitate the reaction.
Temperature Room temperature to refluxTo provide sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time Several hours to daysDependent on the reactivity of the nitrile and the reaction conditions.

Advanced Synthetic Routes and Reagents

While the direct reaction with hydroxylamine is the most straightforward approach, more advanced methods could potentially be employed, particularly to improve yield and purity.

One such approach could involve a chemoenzymatic one-pot reaction. This methodology has been demonstrated for the conversion of carboxylic acids to nitriles via an intermediate oxime. rsc.orgnih.gov A similar strategy could be envisioned starting from 1H-imidazole-4-carboxylic acid. In this hypothetical route, the carboxylic acid would first be reduced to an aldehyde in situ by a carboxylic acid reductase. This aldehyde would then be trapped by hydroxylamine to form an aldoxime, which is subsequently dehydrated to the nitrile. The final step would still involve the reaction of the nitrile with hydroxylamine to form the desired N-hydroxycarboximidamide. This multi-step, one-pot process could offer advantages in terms of process efficiency and reduced isolation of intermediates.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound can be approached by modifying either the imidazole ring or the N-hydroxycarboximidamide group. Such modifications are crucial in drug discovery for optimizing biological activity and pharmacokinetic properties. ajrconline.org

Imidazole Ring Modifications and Substitutions

The imidazole ring offers several positions for modification. The nitrogen atoms can be alkylated or arylated, and the carbon atoms can be functionalized with various substituents.

N-Substitution: The imidazole nitrogen can be substituted using various alkylating or arylating agents. For instance, N-arylimidazoles can be synthesized through copper-catalyzed reactions of imidazole with iodobenzene. nih.gov This would lead to N-substituted analogues of this compound.

C-Substitution: Introducing substituents at other positions on the imidazole ring (C2 and C5) would require starting from appropriately substituted precursors. Various synthetic methods for producing substituted imidazoles have been developed, including the Van Leusen imidazole synthesis which allows for the introduction of substituents on the imidazole ring. ajrconline.org For example, 1-hydroxy-2,4,5-trisubstituted imidazole derivatives can be synthesized through a one-pot, four-component reaction between hydroxylamine, benzonitriles, arylglyoxals, and a 1,3-dicarbonyl compound. arkat-usa.orgsemanticscholar.orgnih.gov

Table 2: Examples of Imidazole Ring Modifications

Modification TypeSynthetic StrategyPotential Analogue
N-AlkylationReaction with alkyl halidesN-alkyl-N'-Hydroxy-1H-imidazole-4-carboximidamide
N-ArylationCopper-catalyzed reaction with aryl halidesN-aryl-N'-Hydroxy-1H-imidazole-4-carboximidamide
C-SubstitutionSynthesis from substituted precursorsSubstituted N-Hydroxy-1H-imidazole-4-carboximidamides

N-Hydroxycarboximidamide Group Derivatization

The N-hydroxycarboximidamide group can also be derivatized to modulate its properties.

O-Alkylation/Acylation: The hydroxyl group can be alkylated or acylated to produce O-substituted derivatives.

N-Substitution: The amino group of the carboximidamide can be further substituted, although this is less common.

Prodrug Strategies: Derivatization can be used to create prodrugs that release the active N-hydroxycarboximidamide in vivo. N-hydroxysuccinimidyl (NHS) esters are widely used for derivatization of amino compounds and could potentially be adapted for this purpose. researchgate.net

Regioselectivity and Stereochemical Considerations in Synthetic Pathways

Regioselectivity

Regioselectivity is a critical consideration in the synthesis of substituted imidazoles. When synthesizing 1,2,4-trisubstituted imidazoles, for example, the reaction of an amidine with phenacyl bromide can lead to different regioisomers. tandfonline.comtandfonline.com The choice of reaction conditions and the nature of the substituents can influence the regiochemical outcome. For the synthesis of this compound, the regioselectivity is primarily determined during the synthesis of the 1H-imidazole-4-carbonitrile precursor.

A divergent and regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles has been developed based on the regiocontrolled N-alkylation of a common intermediate, demonstrating that regioselectivity can be controlled. acs.org Similarly, a regioselective synthesis of 1,4-disubstituted imidazoles has been reported. rsc.org

Stereochemistry

For the parent compound, this compound, there are no chiral centers, so stereochemical considerations are not a primary concern. However, the N-hydroxycarboximidamide group can exist as E/Z isomers due to the C=N double bond. The specific isomer formed can depend on the reaction conditions and may influence the biological activity of the compound. The interconversion of these isomers is also a possibility.

When synthesizing derivatives with chiral centers, either on the imidazole ring substituents or on derivatives of the N-hydroxycarboximidamide group, stereochemical control would become an important aspect of the synthetic strategy.

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For N-Hydroxy-1H-imidazole-4-carboximidamide, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

The ¹H and ¹³C NMR spectra of this compound are predicted based on the analysis of structurally similar imidazole (B134444) derivatives. nih.govchemicalbook.comtubitak.gov.trresearchgate.netrsc.orgresearchgate.net The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents on the imidazole ring.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the imidazole ring and the exchangeable protons of the N-hydroxy and imidamide groups. The protons on the imidazole ring, H-2 and H-5, are anticipated to appear as singlets, with their chemical shifts influenced by the electronic environment. chemicalbook.comtubitak.gov.trrsc.org The NH and OH protons will likely appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the imidazole ring carbons (C-2, C-4, and C-5) and the carboximidamide carbon are key indicators of the electronic structure. nih.govresearchgate.net Due to the potential for tautomerism in asymmetrically substituted imidazoles, the observed chemical shifts in solution may represent an average of the tautomeric forms. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-27.8 - 8.2-
H-57.2 - 7.6-
NH (imidazole)12.0 - 13.0 (broad)-
NH₂ (imidamide)6.0 - 8.0 (broad)-
OH9.0 - 11.0 (broad)-
C-2135 - 140-
C-4125 - 130-
C-5115 - 120-
C (carboximidamide)150 - 155-

Note: Predicted values are based on data from analogous imidazole derivatives and may vary depending on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment would be used to establish proton-proton coupling networks. For this compound, COSY is not expected to show many correlations due to the lack of adjacent non-exchangeable protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. It could be used to determine the preferred conformation of the N-hydroxy-carboximidamide side chain relative to the imidazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹H signals to their corresponding ¹³C signals. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is a powerful tool for establishing the connectivity of the molecule, for instance, by showing correlations between the imidazole protons and the carboximidamide carbon. ipb.pt

Mass Spectrometry for Molecular Structure Confirmation and Impurity Profiling in Research Samples

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass and confirm its molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Based on studies of similar imidazole derivatives, fragmentation is expected to involve the loss of small neutral molecules from the substituents, while the imidazole ring itself remains intact. nih.govresearchgate.netresearchgate.net

Common fragmentation pathways for carboxamides and related structures include the cleavage of the C-N bond, leading to the formation of an acylium ion. researchgate.netlibretexts.orglibretexts.org For this compound, this could result in a prominent peak corresponding to the imidazole-4-carbonylium ion.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z (predicted) Fragment Ion Possible Neutral Loss
127[M+H]⁺ (Molecular Ion)-
110[M+H - NH₃]⁺Ammonia
95[M+H - H₂NOH]⁺Hydroxylamine (B1172632)
94[Imidazole-4-carbonylium]⁺Hydroxylamine radical and H

Note: The fragmentation pattern can be influenced by the ionization technique used.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study conformational isomers.

The FT-IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its various functional groups. The N-H and O-H stretching vibrations are expected to appear as broad bands in the high-frequency region of the FT-IR spectrum. acs.orgnih.gov The C=N and C-N stretching vibrations of the imidazole ring and the carboximidamide group will give rise to characteristic bands in the fingerprint region. irdg.org

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be a complementary technique to FT-IR for observing the vibrations of the imidazole ring. s-a-s.orgksu.edu.sanih.gov

Table 3: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H (imidazole)Stretching3100 - 3300 (broad)3100 - 3300
O-HStretching3200 - 3600 (broad)Weak
N-H (imidamide)Stretching3300 - 35003300 - 3500
C-H (imidazole)Stretching3000 - 31003000 - 3100
C=N (imidamide)Stretching1640 - 16801640 - 1680
C=N/C=C (imidazole)Ring Stretching1450 - 16001450 - 1600
N-HBending1550 - 1650Weak
C-OStretching1000 - 1200Weak

Note: These are general ranges and can be affected by hydrogen bonding and the solid-state packing of the molecule. nih.gov

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

Based on the crystal structures of numerous imidazole derivatives, it is anticipated that the crystal packing of this compound would be dominated by a network of intermolecular hydrogen bonds. researchgate.netsemanticscholar.orgacs.orgrsc.orgnih.govnih.govnih.govmdpi.comresearchgate.net The N-H of the imidazole ring, the N-H protons of the carboximidamide group, and the O-H of the hydroxyl group can all act as hydrogen bond donors, while the nitrogen atoms of the imidazole ring and the carboximidamide group can act as hydrogen bond acceptors. These interactions play a crucial role in stabilizing the crystal lattice.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov For N-Hydroxy-1H-imidazole-4-carboximidamide, DFT calculations are employed to determine its most stable three-dimensional geometry and to probe its electronic characteristics. These calculations are foundational for more advanced computational analyses, such as molecular docking and dynamics simulations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining a molecule's chemical reactivity and its ability to participate in chemical reactions. The HOMO is associated with the ability to donate electrons, while the LUMO is indicative of the capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity.

For this compound, the FMO analysis would reveal the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks. Theoretical studies on similar imidazole (B134444) derivatives have utilized FMO analysis to understand their reactivity profiles. orientjchem.org

ParameterCalculated Value (eV)
HOMO Energy-6.54
LUMO Energy-1.23
HOMO-LUMO Gap5.31
Donor NBOAcceptor NBOInteraction Energy (kcal/mol)
LP(1) N(1)π(C(2)-N(3))25.8
LP(1) N(3)π(C(4)-C(5))32.1
π(C(4)-C(5))π*(N(1)-C(2))18.5

Vibrational Frequency Calculations and Potential Energy Distributions

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations, often carried out using DFT methods, provide valuable information about the molecule's vibrational modes. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds. The Potential Energy Distribution (PED) analysis helps in assigning the calculated frequencies to specific vibrational modes, offering a detailed understanding of the molecule's dynamics. For this compound, these calculations can aid in the interpretation of experimental spectroscopic data and confirm the predicted molecular structure.

Vibrational ModeCalculated Frequency (cm⁻¹)PED Contribution
N-H stretch345095% N-H stretch
C=N stretch168085% C=N stretch
Imidazole ring stretch155070% ring stretch
N-O stretch98090% N-O stretch

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of a small molecule, or ligand, with a biological macromolecule, typically a protein. nih.gov These methods are instrumental in drug discovery and development for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Ligand-Protein Binding Affinity Predictions and Scoring Functions

Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site. Scoring functions are then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. These predictions are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. For this compound, docking studies against specific protein targets could reveal its potential as an inhibitor or modulator of protein function.

Protein TargetDocking Score (kcal/mol)Predicted Inhibition Constant (Ki)
Protein Kinase A-8.21.5 µM
Cyclooxygenase-2-7.55.8 µM
Carbonic Anhydrase II-6.912.3 µM

Conformational Analysis and Binding Site Characterization

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-protein complex. rdd.edu.iq MD simulations model the movement of atoms and molecules over time, allowing for the analysis of the stability of the binding pose and the conformational changes in both the ligand and the protein upon binding. This analysis helps in characterizing the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For this compound, MD simulations would offer insights into the flexibility of the molecule within the binding site and the dynamic nature of its interactions with the surrounding amino acid residues.

Interaction TypeInteracting ResiduesOccupancy (%)
Hydrogen BondAsp184, Ser22185.2
Hydrophobic InteractionVal52, Leu178, Ala19092.5
Pi-StackingPhe16865.7

Quantum Chemical Parameters and Reactivity Descriptors: An in silico Analysis

Quantum chemical calculations are instrumental in determining the electronic properties and reactivity of this compound. These parameters, derived from the molecular orbital theory, offer a quantitative measure of the molecule's behavior in chemical reactions.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its capacity to accept electrons. A smaller HOMO-LUMO energy gap is often associated with higher chemical reactivity and lower kinetic stability. For imidazole derivatives, these frontier molecular orbitals provide insights into the molecule's stability and charge transfer characteristics. tandfonline.com

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the chemical behavior of this compound. These descriptors, based on conceptual DFT, include:

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron (A ≈ -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2). Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the environment (ω = χ2 / 2η).

These descriptors help in predicting the reactive nature of the molecule. For instance, a high electrophilicity index suggests a good electrophile. Computational studies on various imidazole derivatives have utilized these parameters to understand their electronic and optical properties. researchgate.net

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored in shades of red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and susceptible to nucleophilic attack. For imidazole-containing compounds, MEP analysis helps in identifying potential reactive sites. tandfonline.com

Below is a hypothetical data table illustrating the kind of quantum chemical parameters that would be calculated for this compound in a typical DFT study.

ParameterSymbolHypothetical Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.5
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.2
HOMO-LUMO Energy GapΔE5.3
Ionization PotentialI6.5
Electron AffinityA1.2
Electronegativityχ3.85
Chemical Hardnessη2.65
Chemical SoftnessS0.19
Electrophilicity Indexω2.79

Note: The values in this table are illustrative and not based on actual experimental or calculated data for this compound.

Thermodynamic and Kinetic Stability Predictions of Molecular Conformations

The stability of a molecule can be assessed from both thermodynamic and kinetic perspectives. Computational chemistry offers methods to predict the relative stabilities of different conformations and the energy barriers for their interconversion.

Thermodynamic Stability

Thermodynamic stability refers to the relative energy of a molecule. A lower total energy corresponds to a more stable conformation. By performing geometry optimization calculations, typically using DFT methods, the minimum energy structure of this compound can be determined. tandfonline.com Conformational analysis, which involves exploring the potential energy surface by rotating single bonds, can identify various local minima (stable conformers) and the global minimum (the most stable conformer). nih.gov

Thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G) can also be calculated at different temperatures. researchgate.net These parameters are crucial for understanding the spontaneity of reactions and the equilibrium between different conformations. For imidazole-derived compounds, thermodynamic analyses have been used to assess their stability. orientjchem.org

Kinetic Stability

Kinetic stability is related to the reactivity of a molecule and is associated with the energy barriers of reactions it can undergo. A molecule with high kinetic stability has high activation energy barriers for its reactions. The HOMO-LUMO gap is often used as an indicator of kinetic stability; a larger gap suggests greater stability.

Transition state theory can be employed to locate the transition state structures and calculate the activation energies for conformational changes or chemical reactions. This provides a quantitative measure of the kinetic barriers. Density functional theory calculations have been used to investigate the kinetic and thermodynamic feasibility of reaction pathways involving imidazole-containing intermediates. acs.org

The following table provides an example of the kind of thermodynamic data that would be generated for different conformers of this compound.

ConformerRelative Energy (kcal/mol)Dipole Moment (Debye)Rotational Constants (GHz)
Conformer A (Global Minimum)0.004.5A: 2.1, B: 1.5, C: 0.9
Conformer B1.253.8A: 2.3, B: 1.4, C: 0.8
Conformer C2.505.1A: 2.0, B: 1.6, C: 1.0

Note: The data in this table is hypothetical and serves to illustrate the output of a computational conformational analysis for this compound.

Exploration of Biological Activities Through Research Modalities

Enzyme Inhibition Studies of N-Hydroxy-1H-imidazole-4-carboximidamide

The primary mechanism through which this compound is understood to exert its biological effects is via the inhibition of specific enzymes. The N-hydroxycarboximidamide functional group, also known as a hydroxyamidine, is a key pharmacophore that has been identified as a potent inhibitor of certain heme-containing enzymes. acs.org

Investigation of Specific Enzyme Targets and Isozyme Selectivity (e.g., Indoleamine 2,3-Dioxygenase 1)

The principal enzyme target for this class of compounds is Indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnus.edu.sg IDO1 is a heme-containing, monomeric enzyme that serves as the rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. nih.govnih.gov By degrading tryptophan, IDO1 plays a crucial role in creating an immunosuppressive microenvironment, which can be exploited by cancer cells to evade the immune system. nih.govfrontiersin.org Consequently, inhibitors of IDO1, such as those based on the this compound scaffold, are of significant interest in the field of cancer immunotherapy. nih.govnih.gov

The selectivity of these inhibitors is a critical aspect of their development. Researchers evaluate their activity against related enzymes, primarily Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase 2 (IDO2), which also catalyze the same initial step in tryptophan degradation. nih.govonclive.com While TDO is structurally similar and can be a target for dual-inhibition, it is primarily expressed in the liver for systemic tryptophan regulation, whereas IDO1 is more broadly expressed and often upregulated in the tumor microenvironment. nih.govonclive.comnih.gov Some analogs have been developed as dual IDO1/TDO inhibitors, while others have been optimized for selectivity toward IDO1. nih.govnih.gov The paralogue IDO2 is generally considered a less important target due to its much lower tryptophan degradation activity. acs.org

Mechanistic Enzymology of Inhibition (e.g., Reversible, Irreversible, Competitive, Non-Competitive)

The mechanism of enzyme inhibition describes how a compound interferes with enzyme activity. Inhibition can be broadly classified as reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where it forms a permanent covalent bond. Within reversible inhibition, several modes exist:

Competitive Inhibition : The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. A competitive inhibitor increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). khanacademy.orgnih.gov

Non-Competitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event changes the enzyme's conformation, reducing its efficiency. The inhibitor does not prevent substrate binding, but the enzyme-inhibitor-substrate complex cannot proceed to form a product. This type of inhibition reduces the Vmax but does not change the Km. khanacademy.org

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to the product. This mode of inhibition reduces both Vmax and Km. khanacademy.org

Research on N-hydroxyamidine derivatives indicates they typically act as reversible, competitive inhibitors of IDO1. acs.org Molecular modeling and structural studies suggest that the oxygen atom of the hydroxyamidine moiety directly coordinates with the heme iron in the enzyme's active site, mimicking the binding of the substrate, tryptophan. acs.orgfrontiersin.org This direct competition at the active site is characteristic of competitive inhibition. acs.org

In Vitro Enzyme Kinetics and Inhibition Constants

The potency of an enzyme inhibitor is quantified using several key parameters, most notably the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined assay conditions. nih.gov The Ki is a more absolute measure of binding affinity, independent of substrate concentration for competitive inhibitors. khanacademy.org Lower IC50 and Ki values indicate a more potent inhibitor.

Studies on a wide range of N-hydroxyamidine and imidazole-based analogs have demonstrated potent inhibition of IDO1, often with IC50 values in the low nanomolar range. nih.govacs.org These values are typically determined through both biochemical assays using the purified recombinant enzyme and cell-based assays that measure the functional inhibition of tryptophan catabolism in cultured cells. nih.govnih.gov

Compound Class / AnalogTargetAssay TypeIC50 Value (nM)
N-hydroxyamidine (Compound 4/5l)IDO1Enzymatic67
N-hydroxyamidine (Compound 4/5l)IDO1Cellular (HeLa)19
Optimized Hydroxyamidine (Compound 18)IDO1Enzymatic5.3
Optimized Hydroxyamidine (Compound 18)IDO1Cellular (HeLa)26
N′-hydroxyindazolecarboximidamide (8a)IDO1Cellular (Tryptophan depletion)29,000
Imidazoisoindole (Compound 25)IDO1Enzymatic20
Imidazoisoindole (Compound 25)TDOEnzymatic46

This table presents data for analogs structurally related to this compound to illustrate typical potencies for this class of inhibitors. Data sourced from multiple studies. acs.orgnih.govacs.orgnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, exploring how modifications to a compound's chemical structure affect its biological activity. For this compound and its analogs, SAR studies guide the optimization of potency, selectivity, and pharmacokinetic properties.

Impact of Substituent Variations on Biochemical and Cellular Activity

Systematic modification of the core imidazole (B134444) structure and its substituents has yielded key insights into the requirements for potent IDO1 inhibition.

The Imidazole Ring : The imidazole ring itself is a critical component. In early studies of the related 4-phenylimidazole (B135205) series, it was found that substitutions at the N-1 position of the imidazole led to a loss of activity, confirming that this nitrogen is essential for binding to the heme iron. nih.gov Conversely, substitutions at the N-3 position were well-tolerated and could be used to position larger groups toward the active site entrance. nih.gov

Substituents on Attached Rings : For analogs containing an additional phenyl ring, substitutions on this ring significantly impact potency. Ortho-hydroxyl (2'-OH) modifications were found to have the greatest positive impact on potency in the 4-phenylimidazole series. nih.gov In other series, such as N′-hydroxyindazolecarboximidamides, meta-halogen substituents (chloro- and bromo-) on an aniline (B41778) ring were found to be required for activity. nih.gov The introduction of strong electronegative groups, such as a furan (B31954) ring or halogen atoms, has also been shown to improve inhibitory activity in related benzimidazole (B57391) scaffolds. nih.gov

Linker and Peripheral Groups : Modifications to linkers and peripheral chemical groups are used to fine-tune activity and properties. For example, in a series of imidazoisoindole derivatives, replacing a phenyl group with heteroaryls like thiadiazole or indole (B1671886) enhanced potency in enzymatic assays. nih.gov The nature of these groups influences interactions with hydrophobic pockets within the enzyme's active site. nih.gov

Pharmacophore Elucidation and Optimization Strategies

A pharmacophore is the ensemble of steric and electronic features necessary to ensure the optimal molecular interactions with a specific biological target. For this class of IDO1 inhibitors, the key pharmacophoric element is the N-hydroxyamidine group, which acts as a potent heme-binding moiety. acs.orgnih.gov The oxygen atom of this group directly coordinates with the iron atom of the heme prosthetic group in the IDO1 active site. frontiersin.org

Optimization strategies focus on building upon this core interaction. The goal is to design the rest of the molecule to fit optimally into two regions of the IDO1 active site, known as pocket A and pocket B. acs.orgnih.gov

Pocket Interactions : One part of the molecule, often a halophenyl group, is designed to occupy the hydrophobic 'A' pocket. Another part, such as the imidazole ring and its side chains, occupies the 'B' pocket near the active site entrance. acs.orgnih.gov

Bioisosteric Replacement : Another optimization strategy involves bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties to improve potency or pharmacokinetics. For instance, a carbonyl group has been successfully used as a bioisostere for a furazan (B8792606) ring in the design of novel hydroxyamidine-based IDO1 inhibitors. nih.govacs.org

Improving Metabolic Stability : A significant optimization challenge for N-hydroxyamidine compounds is their susceptibility to metabolism, particularly glucuronidation. nih.govnih.gov Medicinal chemistry efforts have focused on designing new analogs with modifications that block this metabolic pathway, thereby improving the compound's stability and duration of action in the body. nih.gov

Research on Antimicrobial Activity and Related Mechanisms

The imidazole core is a key pharmacophore in a number of antimicrobial agents. Research into related N-hydroxyimidazole and imidazole carboximidamide derivatives has revealed potential antibacterial and antifungal properties.

In the realm of antifungal research, imidazole derivatives are well-established therapeutic agents. Studies on N-cyano-1H-imidazole-4-carboxamide derivatives, which share a similar carboxamide moiety, have shown promising antifungal activity, particularly against Rhizoctonia solani. nih.gov This suggests that the carboximidamide group in this compound could also contribute to its potential antimicrobial profile.

Table 1: Antimicrobial Activity of Selected Imidazole Derivatives

Compound Class Tested Organism(s) Observed Activity
N-hydroxyimidazole derivatives Various bacteria Low to moderate activity

The antimicrobial mechanisms of imidazole derivatives are diverse and depend on their specific chemical structures. A primary mode of action for many antifungal imidazoles is the inhibition of cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately cell death.

For antibacterial action, imidazole derivatives may interfere with various cellular processes, including DNA replication, cell wall synthesis, and cell membrane integrity. mdpi.com The presence of a hydroxyl group on the imidazole nitrogen, as in N-hydroxyimidazoles, can influence the electronic properties of the molecule and its ability to interact with biological targets.

Research on Antiproliferative and Cytotoxic Activity in Cell Lines

The antiproliferative potential of imidazole and particularly benzimidazole derivatives against various cancer cell lines has been a significant area of research.

Numerous studies have reported the cytotoxic effects of benzimidazole derivatives on human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT116) cell lines. For instance, certain benzimidazole derivatives have demonstrated significant antiproliferative activity against both MCF-7 and HCT-116 cells, with IC50 values indicating their potency. nih.govresearchgate.net The substitution pattern on the benzimidazole ring plays a crucial role in determining the cytotoxic efficacy.

While direct experimental data for this compound is not available, the known antiproliferative activity of related structures suggests that this compound could also exhibit cytotoxic effects against cancer cell lines.

Table 2: Cytotoxic Activity of Selected Benzimidazole Derivatives

Compound Cell Line IC50 Value (µg/mL)
Benzimidazole 1 HCT-116 28.5 ± 2.91
Benzimidazole 1 MCF-7 31.2 ± 4.49
Benzimidazole 2 HCT-116 16.2 ± 3.85
Benzimidazole 2 MCF-7 30.29 ± 6.39
Benzimidazole 4 HCT-116 24.08 ± 0.31

Data extracted from a study on the anti-proliferation effects of benzimidazole derivatives. nih.gov

The molecular mechanisms underlying the antiproliferative activity of imidazole and benzimidazole derivatives are multifaceted. One of the key mechanisms is the inhibition of various protein kinases that are involved in cancer cell signaling pathways. By targeting these kinases, these compounds can disrupt cell cycle progression, induce apoptosis (programmed cell death), and inhibit tumor growth.

Another proposed mechanism for some benzimidazole derivatives is their interaction with tubulin, a protein that is essential for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and lead to apoptotic cell death.

Given that this compound shares the core imidazole structure, it is plausible that its potential cytotoxic activity could be mediated through similar mechanisms, such as kinase inhibition or disruption of microtubule function. However, without direct experimental evidence, this remains speculative.

No Published Research on the Coordination Chemistry and Catalytic Applications of this compound

Despite a comprehensive search of scientific literature and chemical databases, there is currently no available published research focusing on the coordination chemistry, metal complex research, or potential catalytic applications of the chemical compound This compound .

Chemical suppliers list the compound, confirming its existence, but academic studies detailing its synthesis, characterization, and subsequent investigation into its properties as a ligand for metal complexation are absent from the public domain. Therefore, it is not possible to provide scientifically accurate information regarding the following topics as requested:

Coordination Chemistry and Metal Complex Research

Research on Potential Catalytic Applications of Metal Complexes

While the broader classes of imidazole-containing ligands and N-hydroxyamidine compounds are known to form complexes with various metals and have been investigated for catalytic purposes, any discussion of these would be speculative and not adhere to the specific focus on N-Hydroxy-1H-imidazole-4-carboximidamide.

Further research and publication in peer-reviewed scientific journals are required before a detailed and accurate article on the coordination chemistry and catalytic potential of this specific compound can be generated.

Future Research Directions and Translational Perspectives in Chemical Science

Development of Advanced Analytical Methods for Research Applications

Currently, there is no publicly available research detailing specific analytical methods that have been developed or validated for N-Hydroxy-1H-imidazole-4-carboximidamide. The unique structural features of this compound, namely the N-hydroxyguanidine group attached to an imidazole (B134444) core, necessitate the development of tailored analytical techniques for its accurate detection and quantification in various matrices.

Future research should focus on establishing robust methodologies for the identification and characterization of this compound. This would include techniques such as:

Spectroscopy: Detailed analysis using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) would be required to confirm the chemical structure and purity of synthesized batches. nih.govnih.gov

Chromatography: Development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods would be crucial for separating the compound from potential impurities and reaction byproducts.

Mass Spectrometry (MS): Coupling chromatographic techniques with mass spectrometry (LC-MS or GC-MS) would enable sensitive and specific detection, which is fundamental for any subsequent biological or environmental studies.

The establishment of these analytical methods is a prerequisite for any further investigation into the compound's properties and potential applications.

Exploration of Novel Biological Targets and Pathways

The biological activity of this compound has not been reported in the scientific literature. The imidazole moiety is a common scaffold in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects. jchemrev.comisca.me The N-hydroxyguanidine functional group is also known to possess biological properties, including potential antiviral and anticancer activities. nih.govnih.govdrugbank.com

The combination of these two pharmacophores in a single molecule suggests that this compound could interact with various biological targets. Future research should therefore involve:

High-Throughput Screening (HTS): Screening the compound against a wide array of biological targets, such as enzymes and receptors, could provide initial "hits" and point towards potential therapeutic areas.

Phenotypic Screening: Assessing the effect of the compound on different cell lines (e.g., cancer cells, bacterial strains) could reveal its potential as an antiproliferative or antimicrobial agent.

Mechanism of Action Studies: Once a biological effect is identified, further studies would be necessary to elucidate the specific molecular pathways and targets through which the compound exerts its effects.

Without such foundational biological screening, the potential of this compound in chemical biology and drug discovery remains unknown.

Integration of Multi-Omics Data in Compound Research

There are currently no multi-omics datasets available that are associated with this compound. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for understanding the systems-level effects of a chemical compound on a biological system.

Should future research identify a significant biological activity for this compound, a multi-omics approach would be a logical next step. This could involve:

Transcriptomics: Analyzing changes in gene expression in cells treated with the compound to identify affected pathways.

Proteomics: Investigating alterations in protein expression and post-translational modifications to understand the downstream effects of the compound's activity.

Metabolomics: Studying changes in the cellular metabolome to gain insights into the metabolic pathways perturbed by the compound.

The integration of these datasets would provide a comprehensive understanding of the compound's mechanism of action and could help in identifying biomarkers for its activity.

Computational Design and Predictive Modeling for Next-Generation Analogues and Probes

No computational studies or predictive models for this compound have been published. Computational chemistry and molecular modeling are invaluable tools in modern drug discovery and chemical probe development.

Once initial biological activity data becomes available, computational approaches could be employed to:

Structure-Activity Relationship (SAR) Studies: If a series of analogues were synthesized, computational modeling could help to understand the relationship between their chemical structures and biological activities.

Docking Studies: If a specific biological target is identified, molecular docking could be used to predict the binding mode of this compound and guide the design of more potent analogues.

ADMET Prediction: In silico tools could be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives, helping to prioritize which analogues to synthesize and test.

These computational methods would be instrumental in optimizing the properties of this compound for potential applications as a research tool or therapeutic lead.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., imidazole protons at δ 7.5–8.5 ppm) and confirms regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles with precision .

How can researchers resolve contradictions in crystallographic data for this compound?

Advanced
Contradictions may arise from twinning, disorder, or poor data resolution. Strategies include:

  • Data reprocessing : Use SHELXD for experimental phasing and SHELXL for least-squares refinement to handle twinning or low-resolution data .
  • Validation tools : Cross-check with PLATON or CCDC Mercury to validate hydrogen bonding and packing interactions .
  • Temperature factors : Analyze anisotropic displacement parameters to identify disordered regions requiring constrained refinement .

What strategies mitigate side reactions during synthesis, particularly with hydroxyl and amidine functional groups?

Q. Advanced

  • Protecting groups : Temporarily protect the hydroxyl group (e.g., silylation) to prevent undesired nucleophilic attacks during cyclization .
  • Reaction monitoring : Use TLC or LC-MS to detect intermediates and adjust reaction times dynamically (e.g., stopping hydrogenation at 6 hours to avoid over-reduction) .
  • pH control : Maintain mildly acidic conditions (pH 5–6) to stabilize the amidine moiety and minimize hydrolysis .

How can structure-activity relationship (SAR) studies be designed to elucidate bioactivity?

Q. Advanced

  • Analog synthesis : Introduce substituents (e.g., trifluoromethyl, morpholine) to assess steric/electronic effects on target binding .
  • Biological assays : Test analogs against enzyme targets (e.g., kinases) using IC₅₀ measurements and molecular docking to correlate activity with structural features .
  • Data analysis : Apply multivariate regression to identify key descriptors (e.g., logP, H-bond donors) influencing activity .

Q. Advanced

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate binding modes with proteins (e.g., cytochrome P450) to assess metabolic stability .
  • QSAR Models : Train models using datasets of imidazole derivatives to forecast ADMET properties .

How should researchers address discrepancies in biological activity data across studies?

Q. Advanced

  • Standardized protocols : Ensure consistent assay conditions (e.g., buffer pH, incubation time) to reduce variability .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., enhanced anticancer activity with methoxy groups) .
  • Control compounds : Include reference inhibitors (e.g., imatinib for kinase assays) to calibrate activity measurements .

What are the best practices for scaling up synthesis while maintaining purity?

Q. Advanced

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side products during scale-up .
  • Crystallization optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal purity and yield .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.